molecular formula C9H8N2O B061904 6-Aminoisoquinolin-5-ol CAS No. 163672-83-1

6-Aminoisoquinolin-5-ol

Cat. No. B061904
M. Wt: 160.17 g/mol
InChI Key: QGBNLXMBXBKEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminoisoquinolin-5-ol is a chemical compound with the molecular formula C9H8N2O . It is used for research purposes and is not intended for human or veterinary use. The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 6-aminoisoquinoline compounds has been described in patents . These compounds are known to influence, inhibit, or reduce the action of a kinase . They are used in pharmaceutical compositions and have applications in treating diseases such as cancer, obesity, and glaucoma .


Molecular Structure Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .


Chemical Reactions Analysis

A transition-metal-free method for the synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed . Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones in moderate to excellent yields .

Safety And Hazards

The safety data sheet for 6-Aminoisoquinolin-5-ol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future research could focus on the development of controlled release 5-aminoisoquinoline nanocomposites for cancer treatment . The proposed therapeutic platform can be considered as a novel, promising candidate for dual therapy of colorectal adenocarcinoma exhibiting a PARP-1 overexpression .

properties

IUPAC Name

6-aminoisoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBNLXMBXBKEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoisoquinolin-5-ol

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